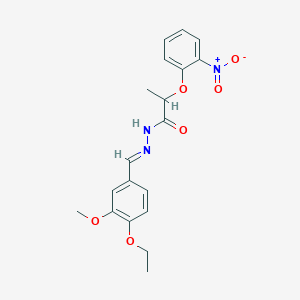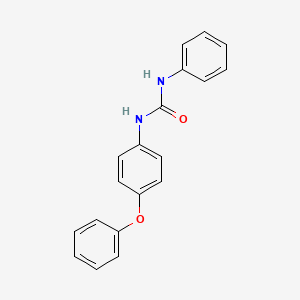
1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine
Descripción general
Descripción
1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine, also known as BMMP, is a synthetic compound that belongs to the family of piperidine derivatives. BMMP has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine involves the inhibition of the reuptake of dopamine and norepinephrine by blocking the transporters responsible for their uptake. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which enhances their signaling and improves the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes in the brain. It increases the levels of dopamine and norepinephrine, which are essential for regulating mood, behavior, and cognition. This compound also enhances the release of acetylcholine, which is involved in learning and memory processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine has several advantages for lab experiments, including its high potency, selectivity, and specificity for the dopamine and norepinephrine transporters. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
Direcciones Futuras
There are several future directions for the research on 1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine. One potential direction is to explore its potential therapeutic applications in the treatment of other neurological disorders, such as depression and anxiety. Another direction is to investigate the long-term effects of this compound on the brain and its potential for addiction and abuse. Additionally, further studies are needed to optimize the synthesis method of this compound and to develop more potent and selective derivatives.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. However, further research is needed to fully understand its potential and to optimize its use in the clinical setting.
Aplicaciones Científicas De Investigación
1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of mood, behavior, and cognition.
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N,1-dimethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3/c1-20-12-8-18(9-13-20)21(2)19-10-14-22(15-11-19)16-17-6-4-3-5-7-17/h3-7,18-19H,8-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFNQPDVXMENIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5884104.png)


![N-[4-(methylthio)benzylidene]-2-phenylethanesulfonamide](/img/structure/B5884123.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5884129.png)


![3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5884163.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5884174.png)
![3-{4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5884179.png)


![N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884209.png)